Bromozinc(1+);propanenitrile

Catalog No.
S1899210
CAS No.
312624-26-3
M.F
C3H4BrNZn
M. Wt
199.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromozinc(1+);propanenitrile

CAS Number

312624-26-3

Product Name

Bromozinc(1+);propanenitrile

IUPAC Name

bromozinc(1+);propanenitrile

Molecular Formula

C3H4BrNZn

Molecular Weight

199.4 g/mol

InChI

InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1

InChI Key

CREYONULNRWHIX-UHFFFAOYSA-M

SMILES

[CH2-]CC#N.[Zn+]Br

Canonical SMILES

[CH2-]CC#N.[Zn+]Br

Synthesis and Characterization

Bromozinc(1+);propanenitrile can be synthesized through the reaction of zinc(II) bromide with propanenitrile under anhydrous conditions. This reaction involves the displacement of a bromide ion by the nitrile ligand, leading to the formation of the coordination complex. Researchers can characterize the synthesized compound using various techniques including:

  • Fourier Transform Infrared Spectroscopy (FTIR)
  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • X-ray Crystallography
  • Mass Spectrometry

Bromozinc(1+);propanenitrile is a chemical compound with the molecular formula C3_3H4_4BrNZn. This compound is recognized for its role as a versatile reagent in organic synthesis, particularly in cross-coupling reactions essential for forming carbon-carbon bonds. The presence of bromine and zinc in its structure allows it to participate in various nucleophilic substitution and reduction reactions, making it a valuable tool in synthetic organic chemistry.

Bromozinc(1+);propanenitrile is not expected to have a biological role. Its mechanism of action is likely relevant in the context of its potential use as a catalyst.

If researchers discover catalytic activity for this compound, further studies would be needed to elucidate the specific mechanism by which it facilitates chemical reactions. This might involve understanding how the coordination complex interacts with the reactants and lowers the activation energy of the reaction.

  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store the compound in a sealed container under inert conditions (e.g., dry nitrogen atmosphere) to prevent

  • Oxidation: The compound can be oxidized to yield various oxidized products, which may have different functional groups or properties.
  • Reduction: It can be reduced to regenerate zinc and propanenitrile, showcasing its ability to participate in redox reactions.
  • Nucleophilic Substitution: In this reaction, the bromine atom can be replaced by other nucleophiles, allowing for the formation of new compounds .

These reactions highlight the compound's versatility and its importance in synthetic pathways.

While specific biological activities of bromozinc(1+);propanenitrile are not extensively documented, its role in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals, suggests potential biological relevance. The compound may serve as an intermediate in the development of therapeutic agents, contributing to various biological activities through the derivatives formed from it.

Bromozinc(1+);propanenitrile can be synthesized through the following methods:

  • Direct Reaction: The primary synthesis method involves the reaction of zinc with bromopropanenitrile under controlled conditions. This reaction typically occurs in a solvent such as tetrahydrofuran (THF) and is conducted under an inert atmosphere to prevent oxidation.
  • Industrial Production: In industrial settings, large-scale production is achieved by reacting zinc dust with bromopropanenitrile in the presence of a catalyst. This process is carried out in a reactor equipped with temperature and pressure controls to optimize yield and purity.

Bromozinc(1+);propanenitrile has a wide range of applications across various fields:

  • Organic Chemistry: It is primarily used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
  • Pharmaceutical Development: The compound aids in synthesizing biologically active compounds, contributing to drug discovery and development.
  • Agricultural Chemicals: It plays a role in creating agrochemicals that enhance crop protection and yield.
  • Industrial Processes: Bromozinc(1+);propanenitrile is utilized in producing fine chemicals and intermediates for various industrial applications.

Research on the interaction studies of bromozinc(1+);propanenitrile focuses on its reactivity with different nucleophiles and electrophiles. Understanding these interactions helps predict reaction outcomes and optimize conditions for desired product formation. Additionally, studies may explore its behavior under varying environmental conditions such as temperature and pressure, which can significantly influence reaction rates and selectivity .

Bromozinc(1+);propanenitrile shares similarities with other bromozinc compounds but stands out due to its specific chain length and reactivity profile. Here are some similar compounds for comparison:

Compound NameMolecular FormulaUnique Features
Bromozinc(1+);butanenitrileC4_4H6_6BrNZnLonger carbon chain; different reactivity
Bromozinc(1+);pentanenitrileC5_5H8_8BrNZnIncreased carbon chain length; altered selectivity
Bromozinc(1+);hexanenitrileC6_6H10_10BrNZnFurther increased chain length; unique synthetic routes

Bromozinc(1+);propanenitrile's unique properties allow for distinct reactivity compared to its analogs with longer carbon chains. This specificity makes it particularly useful in certain synthetic applications where precise control over reaction outcomes is required.

Dates

Modify: 2024-04-14

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